(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
Typically, the description of a chemical compound includes its molecular formula, structural formula, and possibly its stereochemistry. It may also include its appearance (color, form, etc.) and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties could include acidity or basicity, reactivity with common reagents, and stability.Safety And Hazards
This involves understanding the toxicological properties of the compound, its safety handling procedures, and its environmental impact.
Future Directions
This could involve potential applications of the compound, areas of research that need further exploration, and possible modifications of the compound to improve its properties or reduce its hazards.
properties
IUPAC Name |
(2R)-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZJKNLZGXOHQC-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(N1)C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline |
Synthesis routes and methods
Procedure details
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